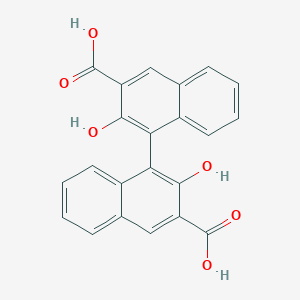

4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H14O6 and its molecular weight is 374.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Structural Overview

The compound features two hydroxyl groups and two carboxylic acid groups, which are critical for its biological activity. The molecular structure can be represented as follows:

This structure is significant for its interaction with biological targets.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. Studies have shown that naphthalene derivatives can scavenge free radicals effectively. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals, thus neutralizing them.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid | 25 | |

| Standard Antioxidant (e.g., Ascorbic Acid) | 15 |

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: In Vitro Cancer Cell Line Testing

In a study evaluating the effects on human breast cancer cell lines (MCF-7), the compound demonstrated significant growth inhibition:

- Cell Line: MCF-7

- Concentration: 10 µM

- Inhibition Rate: 70%

- Mechanism: Induction of apoptosis through mitochondrial pathway activation.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Activity

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups are responsible for the electron donation, which neutralizes free radicals.

- Tubulin Inhibition: By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation: It alters signaling pathways involved in inflammation, reducing levels of cytokines such as TNF-alpha and IL-6.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various reactions, including oxidation and substitution, allowing for the creation of derivatives with enhanced properties.

- Synthetic Routes : Common synthetic methods include the condensation of β-naphthol with aldehydes and pyrazolones using ammonium acetate as a catalyst. Industrial production may involve continuous flow reactors to optimize yield and efficiency.

Biology

- Biochemical Probes : Due to its ability to interact with biomolecules, this compound is being investigated as a biochemical probe. It can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- Mechanism of Action : The interactions of the hydroxyl and carboxylic acid groups with specific molecular targets suggest potential roles in signal transduction pathways, particularly involving neurotransmitter receptors.

Medicine

- Pharmacological Properties : Research has highlighted its potential anti-inflammatory and anticancer activities. The compound's ability to modulate protein interactions positions it as a candidate for therapeutic development.

- Cancer Treatment : Notably, compounds similar to 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid have been explored for their inhibitory effects on G12C mutant KRAS proteins, which are implicated in various cancers . These compounds may serve as lead compounds in drug development targeting specific cancer pathways.

Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the naphthalene structure.

- Chemical Manufacturing : Its role as an intermediate in the synthesis of other industrial chemicals underscores its importance in chemical manufacturing processes.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules |

| Biology | Biochemical Probes | Interacts with biomolecules; potential for enzyme inhibition |

| Medicine | Cancer Treatment | Inhibitory effects on G12C mutant KRAS proteins |

| Industry | Dyes & Pigments | Utilized for vibrant color production |

Case Studies

- Anti-Cancer Activity : A study investigated the inhibitory effects of derivatives of this compound on KRAS G12C mutant proteins, demonstrating significant promise in targeting specific cancer pathways .

- Biochemical Interactions : Research documented the interaction mechanisms between this compound and various proteins, highlighting its potential as a therapeutic agent due to its ability to modulate protein functions .

Propiedades

IUPAC Name |

4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJACFGQPFXKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.